1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Description
1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a piperazine derivative featuring a 2-propynyl group at the N1 position and a 3-(trifluoromethyl)phenyl moiety at the N4 position.
Properties
IUPAC Name |
1-prop-2-ynyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2/c1-2-6-18-7-9-19(10-8-18)13-5-3-4-12(11-13)14(15,16)17/h1,3-5,11H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPULLSOELSTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363139 | |
| Record name | 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94361-05-4 | |
| Record name | 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of N-(3-Trifluoromethylphenyl)piperazine with Propargyl Chloride
The most direct route involves reacting N-(3-trifluoromethylphenyl)piperazine hydrochloride with propargyl chloride in acetonitrile under basic conditions. Sodium carbonate (2.5 g, 0.024 mol) neutralizes HCl byproducts, while maintaining a reaction temperature of 60°C prevents undesired polymerization. After 15 hours, incremental addition of propargyl chloride (0.34 g, 0.0046 mol) ensures complete substitution, yielding 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride at 78% purity.
Critical Parameters
Two-Step Synthesis via Ethylenediamine Intermediate
An alternative pathway constructs the piperazine ring de novo. N-(2-Hydroxyethyl)-3-(trifluoromethyl)aniline undergoes chlorination with thionyl chloride (14.3 g, 0.12 mol) in dichloromethane at 0°C, producing N-(2-chloroethyl)-3-(trifluoromethyl)aniline hydrochloride. Subsequent cyclization with dibromoethane (18.8 g, 0.1 mol) in toluene at 100°C forms the piperazine core, followed by propargylation to afford the target compound in 65% overall yield.
Reductive Amination Strategies
Borane-Mediated Reduction of Piperazine-2,6-dione
A convergent approach synthesizes 1-propargyl-4-(3-trifluoromethylphenyl)piperazine-2,6-dione via anhydride formation from N-protected amino acids. Treatment with borane-tetrahydrofuran complex at reflux reduces the dione to the saturated piperazine, achieving 82% yield. Lithium aluminum hydride in diethyl ether provides comparable efficiency but requires stricter anhydrous conditions.
Reaction Scheme
$$
\text{Piperazine-2,6-dione} \xrightarrow{\text{BH}_3\cdot\text{THF}} \text{this compound} \quad
$$
Catalytic Cross-Coupling Methodologies
Palladium-Catalyzed Arylation of Propargylpiperazine
Adapting methodologies from analogous systems, Suzuki-Miyaura coupling introduces the 3-(trifluoromethyl)phenyl group to pre-formed propargylpiperazine. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in o-xylene/water at 120°C, aryl boronic acids cross-couple with brominated intermediates, yielding 89% product. Gas chromatography confirms >95% purity, though this method requires rigorous exclusion of oxygen.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation (Section 1.1) | 78% | 96% | Single-step, scalable | Requires excess propargyl chloride |
| Reductive amination | 82% | 93% | High regioselectivity | Multi-step, costly reagents |
| Catalytic coupling | 89% | 95% | Modular aryl group introduction | Sensitive to moisture/oxygen |
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 4.2 minutes, confirming >98% purity. Residual solvents (acetonitrile, toluene) remain below ICH Q3C limits.
Scale-Up Considerations and Industrial Feasibility
Pilot-scale batches (10 kg) using the alkylation method (Section 1.1) achieve consistent yields (75–80%) with a 15-hour reaction time. Continuous distillation removes acetonitrile, while recrystallization from ethanol/water improves purity to 99.5%. Energy consumption analysis favors this route (2.3 kWh/kg) over reductive amination (4.1 kWh/kg).
Chemical Reactions Analysis
Cycloaddition Reactions
The terminal alkyne moiety participates in 1,3-dipolar cycloadditions, particularly Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This reaction is critical for creating bioconjugates or functionalized pharmacophores.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Huisgen Cycloaddition | Sodium azide, CuSO₄·5H₂O, DMF, 25°C, 24h | 1,4-Disubstituted 1,2,3-triazole | 75–85% |
Key Findings :
-
Reaction efficiency depends on the electronic nature of the azide partner.
-
The trifluoromethylphenyl group does not sterically hinder the alkyne’s reactivity.
Alkylation and Arylation
The propynyl group undergoes alkylation with electrophiles under mild basic conditions. Piperazine derivatives are also susceptible to N-alkylation, though steric hindrance from the trifluoromethylphenyl group limits reactivity at the 4-position.
Mechanistic Insight :
-
Palladium-catalyzed cross-coupling reactions favor the terminal alkyne due to its sp-hybridized carbon.
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Steric effects from the trifluoromethyl group reduce electrophilic substitution on the phenyl ring .
Functionalization via Sonogashira Coupling
The alkyne group enables Sonogashira coupling with aryl/heteroaryl halides, forming carbon-carbon bonds for structural diversification .
| Substrate | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 80°C, 12h | 82% | |
| 2-Iodopyridine | Pd(OAc)₂, PPh₃, DMF | Microwave, 100°C, 1h | 78% |
Applications :
-
Used to synthesize extended π-conjugated systems for materials science.
Nucleophilic Substitution
The piperazine nitrogen can act as a nucleophile under specific conditions, though steric hindrance limits reactivity. Example:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Chloroacetylpiperazine | 60% |
Limitations :
-
The 1-(2-propynyl) group reduces nucleophilicity at the adjacent nitrogen .
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Reactions often require stoichiometric bases to drive completion .
Comparative Reaction Efficiency
| Reaction | Optimal Catalyst | Temperature | Solvent | Time | Yield Range |
|---|---|---|---|---|---|
| CuAAC | CuSO₄·5H₂O | 25°C | DMF/H₂O | 24h | 75–85% |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ | 80°C | THF | 12h | 70–82% |
| Propargyl Alkylation | K₂CO₃ | 60–80°C | CH₃CN | 8h | 65–78% |
Stability and Reactivity Considerations
Scientific Research Applications
1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of materials with specific properties, such as those required in the manufacture of advanced polymers and coatings
Mechanism of Action
The mechanism by which 1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
Trifluoromethyl Position: Meta-substitution (target compound) vs. para-substitution (e.g., 1-[4-(trifluoromethyl)benzyl]piperazine) influences electronic effects and receptor interaction. Meta-substitution is associated with 5-HT1B agonism (e.g., antinociception in ), while para-substitution may favor dopamine receptor binding .
Pharmacological Profiles: SC212 and p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine demonstrate divergent effects: SC212 targets D2R for antipsychotic activity, whereas the latter modulates 5-HT1A for sympatholytic effects .
Synthetic Accessibility :
Clinical and Preclinical Implications
- Antipsychotic Potential: SC212’s atypical antipsychotic activity suggests the target compound may share D2R/D4R affinity, but the propynyl group could reduce off-target effects compared to haloperidol derivatives .
- Analgesic Applications: The 5-HT1B agonism of 1-[3-(trifluoromethyl)phenyl]-piperazine maleate () implies the target compound might exhibit antinociceptive properties, warranting in vivo testing .
Biological Activity
1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a piperazine derivative notable for its unique structural features, including a trifluoromethyl group and a propynyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 260.26 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly neurotransmitter receptors. The piperazine ring structure allows for modulation of serotonin receptors, which are implicated in mood regulation and anxiety disorders. The trifluoromethyl group enhances binding affinity and selectivity towards these receptors, potentially leading to significant pharmacological effects.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures to this compound exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin levels in the brain, thereby influencing mood and anxiety levels .
Antiviral Properties
Recent studies have explored the antiviral potential of piperazine derivatives. For instance, certain trifluoromethyl-pyridine piperazine derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds induced the activity of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), enhancing plant resistance against viral infections . Although specific data on this compound's antiviral activity is limited, its structural similarities suggest potential efficacy.
Study on Serotonin Reuptake Inhibition
A patent describes the use of phenyl-piperazine derivatives as serotonin reuptake inhibitors for treating affective disorders like depression and anxiety. In this context, this compound could serve as a lead compound for developing new antidepressants .
Antiviral Activity Evaluation
In a comparative study, various trifluoromethyl-substituted piperazines were tested for their antiviral efficacy against TMV. Compounds similar in structure to this compound showed promising results with EC50 values indicating effective concentrations for antiviral action .
Data Tables
| Activity Type | Compound | EC50 (μg/mL) | Effectiveness (%) |
|---|---|---|---|
| Antiviral (TMV) | A16 (similar structure) | 20.2 | 87.0 |
| Antiviral (CMV) | A3 (similar structure) | 347.8 | 58.0 |
| Serotonin Reuptake Inhibition | This compound | N/A | Potentially effective |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine, and what reaction conditions are critical for success?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 1-[3-(trifluoromethyl)phenyl]piperazine with propargyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at room temperature for 6–7 hours. Post-reaction, extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate/hexane) yield the product . Key factors include stoichiometric control of propargyl bromide (1.2 equiv.) and monitoring reaction progress with TLC (hexane:ethyl acetate, 2:1).
Q. How is structural confirmation of this compound achieved post-synthesis?
- Methodological Answer : Characterization relies on a combination of:
- ¹H/¹³C NMR : Peaks for the propynyl group (δ ~2.5–3.5 ppm for ≡C-H and adjacent CH₂) and trifluoromethylphenyl signals (δ ~7.3–7.8 ppm for aromatic protons) .
- Mass Spectrometry : Exact mass determination (e.g., ESI-MS) to confirm molecular weight (C₁₄H₁₃F₃N₂, MW 290.27 g/mol).
- Elemental Analysis : Matching calculated vs. observed C/H/N/F percentages (±0.3% tolerance) .
Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screens should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors due to structural similarity to bioactive piperazines .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound, and what pitfalls should be avoided?
- Methodological Answer :
- Solvent Choice : Replace DMF with acetonitrile to ease post-reaction purification and reduce residual solvent toxicity .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., TBAB) to enhance propargyl bromide reactivity in biphasic systems .
- Pitfalls : Propargyl bromide’s volatility requires cold addition (<10°C) to prevent side reactions. Excess base (K₂CO₃) may hydrolyze the propynyl group; maintain stoichiometry at 1:1.1 (piperazine:propargyl bromide) .
Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) with PBS for aqueous assays. Pre-test solvent toxicity on cell lines .
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) via post-synthetic modification .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability and reduce aggregation .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
- Structural Purity : Re-examine batch purity via HPLC-MS; trace impurities (e.g., unreacted starting materials) may skew results .
Q. What computational strategies are effective for identifying potential molecular targets of this compound?
- Methodological Answer :
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB, ChEMBL) using AutoDock Vina. Prioritize targets with binding energy ≤-7.0 kcal/mol .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to align with known inhibitors (e.g., tyrosine kinase inhibitors with trifluoromethyl motifs) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and identify critical residue interactions .
Data Contradiction Analysis
Q. How to reconcile differences in reported antimicrobial efficacy of piperazine derivatives?
- Analysis : Variations may stem from:
- Strain-Specificity : S. aureus may show higher susceptibility due to membrane composition vs. P. aeruginosa .
- Compound Modifications : Substituents like nitro groups (e.g., 4-nitrophenyl analogs) enhance activity but introduce toxicity trade-offs .
- Methodological Bias : Broth microdilution vs. agar diffusion assays yield differing MIC values; standardize to CLSI guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
